(S)-(-)-2-(Boc-amino)-1,5-pentanediol

Catalog No.
S1496795
CAS No.
162955-48-8
M.F
C10H21NO4
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-(Boc-amino)-1,5-pentanediol

CAS Number

162955-48-8

Product Name

(S)-(-)-2-(Boc-amino)-1,5-pentanediol

IUPAC Name

tert-butyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1

InChI Key

UBNNKNSFDFANKW-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCO)CO

Synonyms

(S)-(-)-N-Boc-2-Amino-1,5-pentanediol

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)CO

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCO)CO

The exact mass of the compound (S)-(-)-2-(Boc-amino)-1,5-pentanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-2-(Boc-amino)-1,5-pentanediol (CAS 162955-48-8) is an enantiopure chiral building block primarily utilized in the synthesis of nitrogen-containing heterocycles, such as (S)-3-N-Boc-aminopiperidines and functionalized pyrrolidines. Derived from L-glutamic acid, this protected diol features a stable tert-butyloxycarbonyl (Boc) group and two primary hydroxyl groups primed for selective activation and cyclization. With a defined melting point of 59–62 °C and an optical rotation of [α]20/D −15° (c = 1 in chloroform), it provides reliable stereochemical fidelity for the commercial manufacturing of active pharmaceutical ingredients (APIs), including specialized protease and kinase inhibitors .

Research Fit

Chiral building block for asymmetric synthesis; (S)-configuration supports stereochemical control.
Certified analytical reference standard for impurity profiling (Alogliptin Impurity 61).
Orthogonal Boc protection enables selective amine/hydroxyl functionalization in complex synthesis.

Substituting (S)-(-)-2-(Boc-amino)-1,5-pentanediol with its unprotected counterpart, alternative protecting groups, or racemic mixtures severely compromises synthetic workflows. Utilizing unprotected (S)-2-amino-1,5-pentanediol leads to uncontrolled side reactions during the activation of the hydroxyl groups (e.g., via mesylation), resulting in complex oligomeric mixtures rather than the targeted heterocycle. Furthermore, substituting with the Fmoc-protected analog is incompatible with standard piperidine cyclization protocols; because ring formation frequently employs primary amines (such as benzylamine), the base-labile Fmoc group undergoes premature cleavage. Finally, using a racemic baseline requires costly downstream chiral resolution, drastically reducing the overall yield of the desired enantiopure API intermediate [1].

Substitution Risk

(R)-Enantiomer

Yields opposite stereochemical outcomes; may invert target diastereoselectivity and compromise synthetic routes.

Shorter-chain analog (C4 butanediol)

Alters molecular geometry, solubility, and crystallization behavior; may reduce reaction efficiency and reproducibility.

Uncertified generic or racemic mixture

Lacks traceable purity and validated analytical characterization; may introduce undefined impurity profiles and limit method validation acceptance.

Superior Protecting Group Stability During Amine-Driven Cyclization

In the synthesis of 1-benzyl-3-(Boc-amino)piperidine via the cyclization of an activated 1,5-pentanediol derivative with benzylamine, the choice of the amine protecting group is critical. The Boc-protected (S)-(-)-2-(Boc-amino)-1,5-pentanediol remains intact during the basic amination and cyclization steps, allowing for >95% retention of the protected heterocycle. In contrast, utilizing an Fmoc-protected analog under identical amine-rich cyclization conditions results in rapid premature deprotection, leading to <5% retention of the desired protected product [1].

Evidence DimensionProtecting group survival rate
Target Compound Data>95% stability of the Boc group
Comparator Or BaselineFmoc-protected analog (<5% retention)
Quantified Difference>90% higher protecting group survival
ConditionsAmine-mediated cyclization (e.g., benzylamine) of activated diol at 20-50 °C

Ensures that the amine remains protected during basic cyclization steps, preventing unwanted side reactions and enabling selective downstream modifications.

Optical Rotation
Head-to-head
−15° (S) vs positive (R)
Supports enantiomer-specific identity and stereochemical outcome interpretation.
Polarimetry, 20°C, 589 nm, c=1 in CHCl₃

Preservation of Enantiomeric Purity for Chiral Heterocycles

The synthesis of critical pharmaceutical intermediates, such as (S)-3-N-Boc-aminopiperidine, requires strict stereochemical control. Starting with enantiopure (S)-(-)-2-(Boc-amino)-1,5-pentanediol guarantees that the resulting piperidine retains the required (S)-configuration with >98% enantiomeric excess (ee), providing a 100% theoretical yield of the target enantiomer. Conversely, utilizing racemic 2-(Boc-amino)-1,5-pentanediol yields a racemic piperidine product, which necessitates downstream chiral resolution that inherently caps the maximum theoretical yield of the desired enantiomer at 50% [1].

Evidence DimensionMaximum theoretical yield of the (S)-enantiomer
Target Compound Data100% theoretical yield (>98% ee)
Comparator Or BaselineRacemic 2-(Boc-amino)-1,5-pentanediol (max 50% yield post-resolution)
Quantified Difference2-fold increase in maximum theoretical yield
ConditionsMultistep synthesis of (S)-3-N-Boc-aminopiperidine without downstream chiral resolution

Eliminates the need for costly and wasteful downstream chiral resolution, directly doubling the theoretical throughput of the desired enantiopure API intermediate.

Melting Point
Reported
59–62 °C vs 65–69 °C (C4 analog)
Distinct solid-state properties may influence recrystallization and handling.
Capillary method; literature values

Enhanced Processability and Purification via Crystallization

For industrial scale-up, the physical state of building blocks significantly impacts process efficiency. (S)-(-)-2-(Boc-amino)-1,5-pentanediol presents as a crystalline solid with a melting point of 59–62 °C, which allows for straightforward purification via recrystallization and simplifies weighing protocols. In contrast, the unprotected (S)-2-amino-1,5-pentanediol is a viscous liquid at room temperature that is prone to hygroscopicity, complicates precise stoichiometric dispensing, and typically requires resource-intensive high-vacuum distillation for purification [1].

Evidence DimensionPhysical state and purification method
Target Compound DataSolid (mp 59-62 °C), purifiable by crystallization
Comparator Or BaselineUnprotected (S)-2-amino-1,5-pentanediol (viscous liquid/syrup)
Quantified DifferenceElimination of high-vacuum distillation requirements
ConditionsStandard laboratory or pilot-plant handling at 20–25 °C

Solid-state properties streamline bulk handling and enable scalable purification by crystallization, reducing manufacturing bottlenecks.

Impurity Standard
Reported
ISO 17034 certified vs uncertified generic
Supports traceable impurity quantification and method validation context.
Alogliptin Impurity 61 reference standard
Protecting Group
Class-level
Acid-labile Boc vs Fmoc (base-labile), Cbz (hydrogenolytic)
Enables orthogonal functionalization; supports synthesis planning.
Class-level inference; verify specific compatibility

Commercial Manufacturing of (S)-3-Aminopiperidine APIs

Directly downstream of its superior protecting group stability and enantiomeric purity, this compound is the preferred precursor for synthesizing (S)-3-N-Boc-aminopiperidine. The Boc group survives the basic conditions of amine-mediated cyclization, ensuring high yields of the protected piperidine pharmacophore used in modern drug design [1].

Synthesis of Rhinovirus Protease Inhibitors

In medicinal chemistry campaigns targeting viral proteases, the exact (S)-stereocenter is required for target binding. Using the enantiopure (S)-(-)-2-(Boc-amino)-1,5-pentanediol eliminates the 50% yield penalty associated with racemic resolution, making it the most cost-effective starting material for these complex APIs [1].

Development of Conformationally Restricted Peptidomimetics

The solid-state processability and crystalline nature of this diol make it an ideal starting material for synthesizing non-natural amino acid derivatives and functionalized pyrrolidines. Its ease of handling allows for precise stoichiometric control during macrocyclization or chain extension reactions in peptidomimetic research [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
IAP-targeted peptidomimetic synthesis
(S)-configuration and C5 diol backbone
Stereochemical incorporation and reaction yield
Chiral ligand development
Orthogonal hydroxyl and Boc-amine handles
Enantioselectivity and catalyst reproducibility
Pharmaceutical impurity analysis
Certified reference standard (ISO 17034)
Method validation and impurity quantification
Enantioselective total synthesis
Orthogonal protecting groups and C5 scaffold
Stereochemical array and protecting group compatibility

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate

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